DPA-714 is a synthetic compound belonging to the pyrazolopyrimidine class of molecules. It acts as a selective, high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. [, ] TSPO is expressed at low levels in the healthy brain but is significantly upregulated in activated microglia and macrophages, key players in neuroinflammation. [, , , ] Therefore, DPA-714 serves as a valuable tool in scientific research for imaging and quantifying neuroinflammation in various neurological diseases using Positron Emission Tomography (PET). [, , , , , , ]
DPA-714 belongs to the class of pyrazolopyrimidine compounds. It has been studied for its high affinity for the translocator protein, with a reported dissociation constant of approximately 7.0 nM . The compound has been synthesized and evaluated for its pharmacological properties, particularly its ability to stimulate pregnenolone synthesis in vitro .
The synthesis of DPA-714 involves several key steps, primarily focusing on the nucleophilic displacement of a tosylate precursor with fluorine-18 to create the radiolabeled version, [18F]DPA-714.
Synthesis Method:
For the production of [18F]DPA-714, an automated radiosynthesis method has been developed that complies with regulatory guidelines. This method has demonstrated yields around 13.5% with specific activities reaching up to 270 GBq/µmol .
DPA-714's molecular structure can be characterized by its core pyrazolopyrimidine framework, which contributes to its binding affinity for the translocator protein. The compound's structure includes:
Spectroscopic data such as NMR confirms the presence of distinct protons corresponding to different parts of the molecule, indicating successful synthesis and purity .
The primary chemical reaction involving DPA-714 is its formation through nucleophilic substitution:
DPA-714 acts by selectively binding to the translocator protein located on the outer mitochondrial membrane. Upon binding:
DPA-714 exhibits several noteworthy physical and chemical properties:
These properties facilitate its use in biological applications and imaging techniques.
DPA-714 has significant applications in both research and clinical settings:
The radiosynthesis of [^18^F]DPA-714 relies on nucleophilic aliphatic substitution, where a tosylate precursor (2-(4-(3-(2-(diethylamino)-2-oxoethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)phenoxy)ethyl 4-methylbenzenesulfonate) undergoes displacement with cyclotron-produced [^18^F]fluoride. This reaction is catalyzed by the phase-transfer agent Kryptofix-222 (K~222~) and potassium carbonate (K~2~CO~3~). The process occurs under anhydrous conditions, achieved by azeotropic distillation of [^18^F]fluoride with acetonitrile (MeCN) at 90–100°C. Subsequent substitution proceeds at 100–165°C for 5–10 minutes in polar aprotic solvents, typically dimethyl sulfoxide (DMSO) or MeCN [1] [3]. DMSO enables higher temperatures (165°C), accelerating kinetics and improving radiochemical yields (RCY) to 43–50% (decay-corrected), compared to 16–21% in MeCN at 100°C [1] [3] [9]. The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC), yielding >95% radiochemically pure [^18^F]DPA-714.
Table 1: Key Reaction Parameters for [^18^F]DPA-714 Radiosynthesis
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Precursor Load | 4–12 mg | 4 mg |
Solvent | MeCN | DMSO |
Temperature | 100°C | 165°C |
Reaction Time | 10 min | 5 min |
RCY (decay-corrected) | 16–21% | 43–71% |
Molar Activity (A~m~) | 270 GBq/μmol | 117–350 GBq/μmol |
Critical parameters for optimizing RCY and specific activity (A~m~) include:
Automation ensures robustness and compliance with Good Manufacturing Practice (GMP):
Table 2: Automated Platform Performance for [^18^F]DPA-714 Production
Platform | RCY (%) | A~m~ (GBq/μmol, EOS) | Synthesis Time (min) | Critical Innovations |
---|---|---|---|---|
Trasis AllinOne | 55–71 | 117–350 | 90 | Disposable cassettes; DMSO at 165°C |
Elixys Flex/Chem | 35–40 | 150–270 | 85 | TEAB catalyst; in-house precursor synthesis |
GMP-compliant [^18^F]DPA-714 requires:
Table 3: Metabolite Profile of [^18^F]DPA-714 Across Species
Species | Time Post-Injection (min) | Parent Tracer in Plasma (%) | Parent Tracer in Brain (%) | Major Radiometabolite |
---|---|---|---|---|
Rat | 60 | 14 | 100 | Carboxylic acid derivative |
Baboon | 60 | 30–40 | 100 | Glucuronide conjugate |
Human | 90 | 28 | 94 | Hydrolyzed defluorinated compound |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2